REACTION_CXSMILES
|
[OH-].[Na+].C([O:5][C:6](=[O:23])[CH:7]([C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[N:19]=[CH:18][N:17]=[CH:16]2)C(OCC)=O)C>CO>[N:19]1[C:20]2[C:15](=[CH:14][C:13]([CH2:7][C:6]([OH:23])=[O:5])=[CH:22][CH:21]=2)[CH:16]=[N:17][CH:18]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.77 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
2-quinazolin-6-yl-malonic acid diethyl ester
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)C=1C=C2C=NC=NC2=CC1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for several hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was evaporated
|
Type
|
ADDITION
|
Details
|
ethyl acetate was added
|
Type
|
ADDITION
|
Details
|
1N HCl was added dropwise until the compound
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=CC2=CC(=CC=C12)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.123 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |